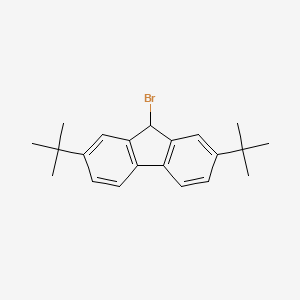

9-Bromo-2,7-di-tert-butyl-9H-fluorene

Description

Structure

3D Structure

Properties

Molecular Formula |

C21H25Br |

|---|---|

Molecular Weight |

357.3 g/mol |

IUPAC Name |

9-bromo-2,7-ditert-butyl-9H-fluorene |

InChI |

InChI=1S/C21H25Br/c1-20(2,3)13-7-9-15-16-10-8-14(21(4,5)6)12-18(16)19(22)17(15)11-13/h7-12,19H,1-6H3 |

InChI Key |

KXRIJPFWXCFXJW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C=C1)C3=C(C2Br)C=C(C=C3)C(C)(C)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 9 Bromo 2,7 Di Tert Butyl 9h Fluorene

Precursor Synthesis and Functionalization at C-2 and C-7 Positions

The synthesis of 9-Bromo-2,7-di-tert-butyl-9H-fluorene is a multi-step process that begins with the preparation of a functionalized fluorene (B118485) precursor. The initial steps involve the synthesis of 2,7-di-tert-butyl-9H-fluoren-9-one, which is then reduced to the corresponding alcohol, 2,7-di-tert-butyl-9H-fluoren-9-ol. This alcohol serves as the immediate precursor for the final bromination step.

Synthesis of 2,7-di-tert-butyl-9H-fluoren-9-ol

The preparation of the pivotal alcohol intermediate, 2,7-di-tert-butyl-9H-fluoren-9-ol, is typically achieved in two stages. First, the corresponding ketone, 2,7-di-tert-butyl-9H-fluoren-9-one, is synthesized, which is subsequently reduced to the desired alcohol.

A modern and efficient method for the synthesis of 9-fluorenone (B1672902) compounds involves the air oxidation of the corresponding fluorene derivative. google.com In this procedure, the starting material, 2,7-di-tert-butyl-9H-fluorene, is dissolved in a solvent such as tetrahydrofuran (B95107) (THF). Potassium hydroxide (B78521) is then added, and the mixture is stirred at room temperature under normal atmospheric pressure, allowing for air oxidation to occur. google.com This method is advantageous due to its mild reaction conditions, high yields (often exceeding 98%), and simple work-up procedure involving filtration, distillation, and washing. google.com

Once 2,7-di-tert-butyl-9H-fluoren-9-one is obtained, the next step is the reduction of the ketone functional group to a secondary alcohol. A standard and widely used laboratory method for this transformation is the reduction with sodium borohydride (B1222165) (NaBH₄). bu.educhegg.comedubirdie.com The ketone is dissolved in a protic solvent, typically methanol (B129727) or ethanol, and sodium borohydride is added in portions at room temperature. bu.eduyoutube.com The reaction progress can be easily monitored by the disappearance of the ketone's characteristic yellow color, resulting in a colorless solution. edubirdie.comyoutube.com The reaction is quenched by the addition of water, and the product, 2,7-di-tert-butyl-9H-fluoren-9-ol, can be isolated through filtration and purified by recrystallization. bu.edu

Selective Bromination at the C-9 Position to Yield this compound

The final step in the synthesis is the selective bromination of the C-9 position. This benzylic position is particularly susceptible to radical substitution. The conversion of the precursor, 2,7-di-tert-butyl-9H-fluorene, to the target compound is most effectively achieved through the Wohl-Ziegler reaction. orgsyn.org This reaction utilizes N-Bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator.

In a typical procedure analogous to the synthesis of 9-bromofluorene, the starting material (2,7-di-tert-butyl-9H-fluorene) is dissolved in an inert solvent like carbon tetrachloride. orgsyn.org A stoichiometric amount of NBS and a catalytic quantity of a radical initiator, such as benzoyl peroxide or 2,2'-azobisisobutyronitrile (AIBN), are added to the solution. The mixture is then heated to reflux to initiate the reaction. The reaction is complete when the denser NBS is consumed and replaced by succinimide (B58015), which floats on the surface of the solvent. orgsyn.org After cooling, the succinimide is filtered off, and the solvent is evaporated under reduced pressure. The crude product can then be purified by recrystallization, typically from methanol, to yield this compound. orgsyn.org Alternatively, the precursor alcohol, 2,7-di-tert-butyl-9H-fluoren-9-ol, can be converted to the bromide by treatment with an acid such as hydrobromic acid (HBr). orgsyn.org

Mechanistic Investigations of C-9 Bromination Reactions

The selective bromination at the C-9 position of the fluorene ring system with N-Bromosuccinimide proceeds via a free-radical chain mechanism, characteristic of the Wohl-Ziegler reaction. orgsyn.org This pathway is favored for benzylic positions due to the resonance stabilization of the resulting radical intermediate. The mechanism can be described in three key stages:

Initiation: The reaction is initiated by the homolytic cleavage of the radical initiator (e.g., AIBN or benzoyl peroxide) upon heating or irradiation. The resulting radicals then react with a trace amount of molecular bromine (Br₂), which is almost always present in NBS, to generate bromine radicals (Br•). orgsyn.org

Propagation: This stage consists of two repeating steps. First, a bromine radical abstracts a hydrogen atom from the C-9 position of the 2,7-di-tert-butyl-9H-fluorene. This is the rate-determining step and results in the formation of a resonance-stabilized fluorenyl radical and hydrogen bromide (HBr). The stability of this benzylic radical is key to the selectivity of the reaction. In the second step, the fluorenyl radical reacts with a molecule of Br₂ to form the desired product, this compound, and regenerates a bromine radical, which continues the chain reaction. orgsyn.org

Termination: The chain reaction is terminated when two radicals combine, or through other radical-consuming side reactions.

A crucial aspect of the Wohl-Ziegler reaction is the role of NBS. It reacts with the HBr generated during the propagation step to produce succinimide and regenerate a low, steady concentration of molecular bromine. orgsyn.org This is critical for the reaction's selectivity, as a high concentration of Br₂ would favor competing electrophilic addition reactions to the aromatic rings rather than the desired benzylic substitution. orgsyn.org

Optimization of Synthetic Protocols for Enhanced Yield and Purity

Optimizing the synthesis of this compound involves careful control of reaction parameters to maximize the yield of the desired product while minimizing the formation of impurities, such as products of aromatic bromination or over-bromination.

Solvent Selection: The choice of solvent is critical. Carbon tetrachloride (CCl₄) has traditionally been the solvent of choice for Wohl-Ziegler reactions due to its inertness under radical conditions. orgsyn.org However, due to its toxicity and environmental impact, alternative solvents have been investigated. Studies on similar benzylic brominations have shown that solvents like 1,2-dichlorobenzene (B45396) can be superior to CCl₄, offering reduced reaction times and improved yields. Other non-chlorinated organic solvents and even ionic liquids are also being explored as more environmentally benign alternatives. The polarity of the solvent can also influence the reaction pathway; highly polar solvents may favor ionic mechanisms over the desired radical substitution.

Initiator Concentration: The concentration of the radical initiator must be carefully controlled. A sufficient amount is needed to initiate and sustain the chain reaction, but an excess can lead to an increase in side reactions and complicate purification.

Purification Techniques: The purity of the final product is highly dependent on the purification method. After the reaction, the by-product, succinimide, is typically removed by filtration. The crude product is then often subjected to recrystallization. The choice of recrystallization solvent is important to ensure effective removal of unreacted starting material and any side products, leading to a high-purity final product.

Scalability and Process Development for Industrial Relevance

The transition of the synthesis of this compound from a laboratory-scale procedure to an industrially relevant process presents several challenges and considerations. The inherent value of fluorene derivatives in materials science, particularly for organic light-emitting diodes (OLEDs) and other electronic applications, drives the need for scalable synthetic routes.

Key factors in process development include:

Cost-Effectiveness: Reagent and solvent costs are major considerations. The use of expensive reagents or solvents that are difficult to recycle can make a process economically unviable on a large scale.

Safety: The use of hazardous materials such as carbon tetrachloride is highly restricted in industrial settings. Developing protocols with safer, "greener" solvents is a priority. The exothermic nature of bromination reactions also requires careful thermal management to prevent runaway reactions.

Efficiency and Throughput: For industrial production, reaction times must be minimized and yields maximized. This may involve moving from batch processing to continuous flow reactors, which can offer better control over reaction parameters, improved safety, and higher throughput.

Waste Management: The environmental impact of chemical processes is a significant concern. The development of synthetic routes that minimize waste generation, such as those with high atom economy, and allow for the recycling of solvents and catalysts, is crucial for sustainable industrial production.

The successful scale-up of syntheses for related compounds, such as 2,7-dibromofluorenone to a 5.0 kg scale, demonstrates that large-scale production of functionalized fluorene derivatives is feasible with appropriate process development and optimization.

Advanced Derivatization Strategies Utilizing 9 Bromo 2,7 Di Tert Butyl 9h Fluorene

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental tools for constructing carbon-carbon and carbon-heteroatom bonds. While the C-9 position of the fluorene (B118485) is an sp³-hybridized carbon, making some standard cross-coupling reactions challenging compared to sp² centers, various methods have been developed to functionalize this site.

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds, typically between an organohalide and an organoboron compound. organic-chemistry.org Its application in fluorene chemistry is widespread, particularly for the synthesis of conjugated polymers by coupling monomers at the 2 and 7 positions. digitellinc.comresearchgate.netbohrium.com The reaction generally involves a palladium catalyst, a phosphine (B1218219) ligand, and a base in a suitable solvent system. organic-chemistry.orgharvard.edu

While the Suzuki reaction is most common for sp²-hybridized carbons, its use at the sp³-hybridized C-9 position of fluorene derivatives can be employed to introduce alkyl or aryl substituents. The reaction mechanism involves the oxidative addition of the C-Br bond to a Pd(0) complex, followed by transmetalation with an activated boronic acid or ester, and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. harvard.edu

Below is a representative table illustrating typical conditions for Suzuki-Miyaura polymerization using a 2,7-disubstituted fluorene monomer, a reaction class that provides the foundation for polyfluorene synthesis.

| Reactant 1 | Reactant 2 | Catalyst System | Base/Solvent | Yield (%) |

| 2,7-Dibromo-9,9-dioctylfluorene | 9,9-Dioctylfluorene-2,7-diboronic acid bis(pinacol) ester | Pd(PPh₃)₄ / PPh₃ | K₂CO₃ / Toluene/Water | >90 |

| 5-Bromo-2-tosyloxynicotinaldehyde | Phenylboronic acid | Pd(dba)₂ / PCy₃·HBF₄ | K₂CO₃ / THF/Water | 81 |

| Aryl Bromide | Arylboronic Acid | Pd(OAc)₂ / PCy₃ | K₂CO₃ / Toluene | ~95 |

This table showcases general Suzuki-Miyaura reaction conditions analogous to those used in fluorene chemistry. organic-chemistry.orgnih.govresearchgate.net

The Sonogashira coupling reaction is a cornerstone method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orggold-chemistry.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org It is instrumental in the synthesis of conjugated enynes and aryl alkynes, which are valuable in materials science and natural product synthesis. gold-chemistry.orgmdpi.com

In the context of fluorene chemistry, the Sonogashira reaction is frequently used to introduce acetylenic moieties at the 2 and 7 positions to extend conjugation. The reaction at the C-9 position, while less common, provides a direct route to 9-alkynylfluorene derivatives. These products are important precursors for more complex molecular architectures. The mild reaction conditions, often at room temperature, make it compatible with a wide range of functional groups. researchgate.net

The following table provides examples of typical Sonogashira coupling reaction conditions.

| Aryl Halide | Alkyne | Catalyst System | Base/Solvent | Yield (%) |

| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N / THF | 89 |

| 2-Amino-3-bromo-5-chloropyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N / THF | 89 |

| Iodobenzene | 2-Methyl-3-butyn-2-ol | NS-MCM-41-Pd / CuI / PPh₃ | Piperidine | 95 |

This table illustrates general conditions for Sonogashira coupling reactions. mdpi.comscirp.org

Beyond Suzuki and Sonogashira reactions, other coupling methods are vital for derivatizing the fluorene core. The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds. organic-chemistry.org This reaction is particularly effective for coupling aryl halides with a wide variety of amine nucleophiles, including primary and secondary amines. organic-chemistry.orgnih.gov

For 9-Bromo-2,7-di-tert-butyl-9H-fluorene, the Buchwald-Hartwig reaction offers a direct and efficient method to introduce nitrogen-containing functional groups at the C-9 position. This is crucial for synthesizing hole-transporting materials and fluorescent emitters for organic electronics. The reaction typically requires a palladium precatalyst, a bulky phosphine ligand, and a strong base. nih.govresearchgate.net

| Aryl Halide | Amine | Catalyst System | Base/Solvent | Yield (%) |

| Bromobenzene | Carbazole | [Pd(allyl)Cl]₂ / TrixiePhos | t-BuOLi / Toluene | 95 |

| 1-Bromonaphthalene | Diphenylamine | Pd(OAc)₂ / RuPhos | NaOtBu / Solvent-free | 99 |

| Bromobenzene | Phenoxazine | [Pd(allyl)Cl]₂ / XPhos | t-BuONa / Toluene | 96 |

This table presents representative conditions for the Buchwald-Hartwig amination. nih.govresearchgate.net

Nucleophilic Substitution Reactions at the C-9 Position

The carbon-bromine bond at the C-9 position of the fluorene skeleton is susceptible to nucleophilic substitution. The benzylic nature of this position stabilizes potential carbocation intermediates (in an Sₙ1 pathway) and facilitates backside attack (in an Sₙ2 pathway), making the bromide an excellent leaving group.

This reactivity allows for the introduction of a diverse array of functional groups. For instance, reaction with amino esters can be used to prepare N-(9-phenylfluoren-9-yl)-α-amino carbonyl compounds, which are valuable chiral synthons. orgsyn.org A wide range of nucleophiles, including alkoxides, thiolates, cyanides, and carbanions, can be employed to displace the bromide, providing straightforward access to a large family of 9-substituted fluorene derivatives. This versatility makes this compound a foundational material for creating custom-designed molecules.

Synthesis of Fluorene-Based Oligomers and Polymers

Fluorene-based polymers are a significant class of materials in organic electronics due to their strong blue emission, high charge carrier mobility, and excellent thermal stability. digitellinc.com The most common method for synthesizing polyfluorenes is through the Suzuki polycondensation of 2,7-dibromo-9,9-dialkylfluorene monomers with corresponding 2,7-fluorene diboronic esters. researchgate.netnih.gov

While this compound is a monofunctional compound and thus not suitable for direct polymerization into a linear high polymer, it serves as a critical building block in several advanced polymer synthesis strategies. For example, it can be used:

As an end-capping agent to control the molecular weight and improve the stability of polyfluorenes.

To introduce a bulky fluorenyl group as a side chain onto another polymer backbone. This is achieved by first performing a substitution or coupling reaction with a functionalized monomer (e.g., a vinyl or acrylic monomer) and then polymerizing this newly formed monomer. Such architectures can be used to tune the solubility, morphology, and electronic properties of the final polymer.

As a precursor to more complex, functional monomers. The C-9 position can be derivatized first, followed by subsequent reactions (e.g., bromination) at the 2 and 7 positions to create a novel monomer for polymerization.

Development of Novel Functional Organic Small Molecules

The derivatization strategies discussed—cross-coupling and nucleophilic substitution—are extensively used to synthesize novel functional organic small molecules based on the 2,7-di-tert-butyl-9H-fluorene core. The combination of a rigid, planar fluorene backbone with tailored functional groups at the C-9 position allows for the precise tuning of photophysical and electronic properties.

This approach has led to the development of:

Host materials for OLEDs: The high triplet energy of the fluorene core makes it an excellent scaffold for host materials in phosphorescent organic light-emitting diodes (PhOLEDs).

Fluorescent Emitters: By attaching chromophoric units to the C-9 position, highly efficient blue-emitting materials can be synthesized. The tert-butyl groups prevent intermolecular aggregation, which often leads to quenching of fluorescence in the solid state.

Chiral Molecules: The C-9 position can be functionalized to create chiral centers, leading to materials for applications in asymmetric catalysis and chiroptical devices. For instance, (R)-2,7-dibromo-9-(tertbutylsulfinyl)-9H-fluorene is a novel light-emitting material derived from a functionalized fluorene core. researchgate.net

Spirobifluorene Derivatives: The fluorene unit is a precursor to spirobifluorene compounds, which have a three-dimensional structure that imparts high thermal stability and a high glass transition temperature, making them useful in a variety of electronic devices. researchgate.net

Structure Property Relationships in 9 Bromo 2,7 Di Tert Butyl 9h Fluorene Derived Materials

Influence of Molecular Architecture on Electronic Structure

The electronic characteristics of 9-Bromo-2,7-di-tert-butyl-9H-fluorene are fundamentally governed by the nature and position of its substituents on the fluorene (B118485) backbone. The interplay between the electron-donating tert-butyl groups and the electron-withdrawing bromo functionality dictates the frontier molecular orbital (FMO) energy levels and the extent of π-conjugation.

Tailoring Frontier Molecular Orbital Energy Levels (HOMO/LUMO)

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical in determining the electronic and optical properties of organic materials. In this compound, the electron-donating nature of the tert-butyl groups at the 2 and 7 positions increases the electron density of the fluorene core. This elevation in electron density generally leads to a destabilization (increase in energy) of the HOMO level. Conversely, the bromine atom at the 9-position, being electronegative, imparts an inductive electron-withdrawing effect. This effect tends to stabilize (lower the energy of) both the HOMO and LUMO levels.

The bulky tert-butyl groups also exert a significant steric influence, which can affect the planarity of the fluorene system and, consequently, the extent of π-conjugation. While the fluorene core is largely planar, minor distortions can alter the overlap of p-orbitals, thereby influencing the HOMO and LUMO energies. The ultimate energy levels are a net result of these competing electronic and steric factors. The HOMO is predominantly localized on the electron-rich fluorene core, while the LUMO is distributed over the entire π-system, with some contribution from the C-Br bond.

| Compound Analogue | Substituents | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| Fluorene | - | -5.8 | -2.1 | 3.7 |

| 2,7-Dibromo-9,9-dihexylfluorene | 2,7-Br; 9,9-dihexyl | -5.9 | -2.4 | 3.5 |

| 2,7-Di-tert-butyl-9,9-dihexylfluorene | 2,7-di-tert-butyl; 9,9-dihexyl | -5.6 | -2.0 | 3.6 |

| This compound (Estimated) | 9-Br; 2,7-di-tert-butyl | -5.7 | -2.2 | 3.5 |

Note: The values for this compound are estimated based on the expected electronic effects of the substituents in comparison to related fluorene derivatives. Actual values may vary.

Impact on π-Conjugation Pathways and Delocalization

The π-conjugation in fluorene derivatives is primarily dictated by the continuous network of overlapping p-orbitals along the aromatic backbone. In this compound, the sp³-hybridized carbon at the 9-position effectively isolates the two benzene (B151609) rings from each other, limiting the π-delocalization to the biphenyl-like structure of the fluorene core.

The bulky tert-butyl groups at the 2 and 7 positions introduce significant steric hindrance. This steric repulsion can lead to a slight twisting of the fluorene backbone, thereby reducing the effective overlap between the p-orbitals of the adjacent aromatic rings. Any deviation from planarity will disrupt the π-conjugation, which can manifest as a blue shift in the absorption and emission spectra and an increase in the HOMO-LUMO gap. However, the rigidity of the fluorene core generally minimizes such distortions. The primary influence of the tert-butyl groups is electronic, though their steric bulk is a crucial factor in preventing intermolecular aggregation in the solid state, which can preserve the intrinsic electronic properties of the individual molecules.

Theoretical and Computational Chemistry Approaches

Theoretical and computational methods are indispensable tools for gaining a deeper understanding of the structure-property relationships in complex organic molecules like this compound. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are particularly powerful in this regard.

Density Functional Theory (DFT) for Electronic Structure Elucidation

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations can provide valuable insights into its ground-state electronic properties. By solving the Kohn-Sham equations, one can obtain the energies and spatial distributions of the frontier molecular orbitals (HOMO and LUMO).

These calculations allow for a quantitative prediction of the HOMO-LUMO gap, which is a key parameter determining the material's optical and electronic properties. Furthermore, DFT can be used to visualize the electron density distribution, providing a clear picture of how the different substituents influence the electronic landscape of the molecule. Calculated parameters such as ionization potential, electron affinity, and reorganization energy are crucial for predicting the performance of the material in electronic devices.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Analysis

While DFT is primarily a ground-state theory, Time-Dependent Density Functional Theory (TD-DFT) is employed to study the excited-state properties of molecules. TD-DFT calculations can predict the electronic absorption spectra of this compound by determining the energies and oscillator strengths of electronic transitions from the ground state to various excited states.

This analysis helps in understanding the nature of these transitions (e.g., π-π* or n-π*) and how they are influenced by the molecular structure. For instance, TD-DFT can elucidate the charge-transfer character of certain excited states, which is important for applications in photovoltaics and light-emitting diodes. By providing a detailed picture of the excited-state landscape, TD-DFT is a vital tool for the rational design of new materials with tailored photophysical properties.

| Computational Method | Basis Set | Properties Calculated | Typical Application |

|---|---|---|---|

| DFT | B3LYP/6-31G(d) | Ground-state geometry, HOMO/LUMO energies, electron density | Elucidation of ground-state electronic structure |

| TD-DFT | CAM-B3LYP/6-311+G(d,p) | Excitation energies, oscillator strengths, UV-Vis spectra | Analysis of electronic transitions and excited states |

Note: The listed methods and basis sets are representative examples commonly used for calculations on fluorene-type molecules and may be adjusted based on the specific properties of interest and desired accuracy.

Molecular Dynamics Simulations for Conformational Studies

A comprehensive search of scientific literature and chemical databases did not yield specific studies on the use of molecular dynamics (MD) simulations for the conformational analysis of this compound. While MD simulations are a powerful tool for understanding the dynamic behavior and conformational preferences of molecules, it appears that dedicated computational studies on this particular compound have not been published or are not readily accessible in the public domain.

In the context of materials science, such simulations for derivatives of this compound would be invaluable for predicting how these molecules might self-assemble in the solid state or in thin films. Understanding the preferred conformations is crucial for predicting properties such as charge mobility, photophysical behavior, and thermal stability in organic electronic devices.

Despite the absence of specific data for this compound, the principles of molecular dynamics simulations remain a critical area of research in the study of structure-property relationships in novel organic materials. Future computational work in this area would be beneficial for a deeper understanding of this and related fluorene-based compounds.

Applications of 9 Bromo 2,7 Di Tert Butyl 9h Fluorene Derivatives in Organic Electronic Devices

Organic Light-Emitting Diodes (OLEDs)

Derivatives of 9-Bromo-2,7-di-tert-butyl-9H-fluorene are anticipated to be versatile materials for OLEDs, potentially serving as emitters, hosts, and charge-transporting materials. The tert-butyl groups can enhance solubility and prevent aggregation, which is crucial for achieving high-quality thin films and efficient devices.

The rigid and highly conjugated fluorene (B118485) core provides a blue-emitting chromophore. By modifying the this compound molecule, for instance, through Suzuki or Sonogashira coupling reactions at the bromine position, a wide array of emitters with tailored emission colors and properties can be synthesized. These derivatives can function as fluorescent or phosphorescent emitters.

As host materials, derivatives of this compound are expected to possess high triplet energies, which is a critical requirement for hosting phosphorescent emitters and enabling efficient energy transfer. The bulky tert-butyl groups can also help in creating an amorphous and stable morphology, preventing crystallization and improving the device's operational lifetime.

Table 1: Potential Emitter and Host Material Properties Derived from Fluorene Cores

| Property | Emitter Application | Host Material Application |

| Energy Bandgap | Tunable for various emission colors (blue, green, red) | Wide bandgap to confine excitons on the guest emitter |

| Triplet Energy | Relevant for phosphorescent emitters | High triplet energy (> guest triplet energy) |

| Photoluminescence Quantum Yield | High for efficient light emission | Can be low as energy is transferred to the guest |

| Thermal Stability | High to withstand device operation temperatures | High for long device lifetime |

| Solubility | Good for solution processing | Good for forming high-quality films |

Excimers (excited dimers) and exciplexes (excited state complexes between two different molecules) can form in the solid state, often leading to red-shifted and broad emission, which can be undesirable for monochromatic displays but useful for white OLEDs. The bulky tert-butyl groups at the 2 and 7 positions of the fluorene core in this compound derivatives can sterically hinder the close packing of molecules. This steric hindrance is crucial in suppressing the formation of detrimental excimers and exciplexes, thus preserving the desired emission color and improving the color purity of the OLED.

Organic Field-Effect Transistors (OFETs)

The excellent charge-transporting properties of fluorene-based materials make them suitable for use as the active semiconductor layer in OFETs. The this compound scaffold can be functionalized to produce both p-channel (hole-transporting) and n-channel (electron-transporting) semiconductors.

By introducing electron-donating or electron-withdrawing moieties to the this compound core, the resulting derivatives can be engineered to exhibit predominantly p-type or n-type charge transport.

p-channel semiconductors: Attaching electron-rich groups, such as triphenylamine or carbazole, can facilitate hole transport.

n-channel semiconductors: Incorporating electron-deficient units, like benzothiadiazole or cyano groups, can promote electron transport.

The charge carrier mobility in an OFET is a key performance metric. The molecular packing in the solid state plays a critical role in determining the efficiency of charge transport. The tert-butyl groups on the this compound backbone can influence this packing. While they can enhance solubility and prevent aggregation, they might also disrupt the close π-π stacking required for efficient intermolecular charge hopping. Therefore, a careful molecular design is necessary to balance solubility and charge transport.

Table 2: Expected Charge Transport Properties of OFETs based on Fluorene Derivatives

| Semiconductor Type | Typical Functional Groups | Expected Mobility Range (cm²/Vs) |

| p-channel | Thiophene, Carbazole, Triphenylamine | 10⁻³ - 1 |

| n-channel | Benzothiadiazole, Perylene diimide, Cyano groups | 10⁻⁴ - 1 |

It is important to note that the actual performance of devices based on this compound would require experimental validation. The data and discussions presented here are based on established principles of organic semiconductor design and the known properties of similar fluorene-based materials.

Organic Photovoltaics (OPVs) and Charge Generation Layers

The design of novel non-fullerene acceptors and efficient hole-transporting materials is crucial for advancing organic photovoltaic (OPV) technology. Fluorene derivatives are frequently employed in these components due to their excellent photophysical properties and high charge carrier mobilities. The 2,7-di-tert-butylfluorene unit, in particular, can be incorporated into larger conjugated systems to create materials with desirable energy levels and morphological stability for OPV applications.

In the context of OPVs, derivatives of this compound could theoretically be utilized as building blocks for:

Hole-Transporting Materials (HTMs): The fluorene core can be functionalized with electron-donating moieties to create materials with suitable highest occupied molecular orbital (HOMO) energy levels for efficient hole extraction from the photoactive layer. The tert-butyl groups would enhance solubility, facilitating device fabrication from solution.

Non-Fullerene Acceptors (NFAs): By attaching electron-withdrawing groups, the 2,7-di-tert-butyl-9H-fluorene scaffold could be transformed into an electron-accepting material. The bulky substituents might influence the blend morphology with the donor polymer, which is a critical factor for device performance.

Charge generation layers (CGLs) are essential components in tandem organic electronic devices, including OPVs and OLEDs. These layers facilitate the generation and separation of charge carriers between adjacent sub-cells or units. Materials used in CGLs must possess appropriate energy levels to enable efficient charge generation and transport. While various conjugated materials are explored for this purpose, specific studies detailing the use of this compound derivatives in CGLs are not prominent in the current body of research.

A summary of representative fluorene-based materials (not specifically this compound derivatives) in organic photovoltaics is presented below to illustrate the potential performance metrics.

| Derivative Type | Role in OPV | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current (Jsc) (mA/cm²) | Fill Factor (FF) |

| Polyfluorene Copolymer | Donor | 4.5 - 7.2 | 0.85 - 1.05 | 8.1 - 12.3 | 0.55 - 0.68 |

| Fluorene-based HTM | HTL in Perovskite Solar Cell | 18.2 - 21.5 | 1.0 - 1.15 | 20.5 - 23.8 | 0.75 - 0.82 |

| Fluorene-based NFA | Acceptor | 9.1 - 13.5 | 0.9 - 1.1 | 14.2 - 18.9 | 0.60 - 0.75 |

Note: This table is illustrative and compiled from data for various fluorene derivatives, not specifically this compound. The performance of organic electronic devices is highly dependent on the specific molecular structure, device architecture, and fabrication conditions.

Exploration in Other Emerging Organic Electronic Technologies

Beyond photovoltaics, the unique electronic and physical properties of fluorene derivatives make them attractive candidates for a range of other emerging organic electronic technologies. The this compound framework, with its potential for tailored functionalization, could be explored in:

Organic Field-Effect Transistors (OFETs): The high charge carrier mobility of many fluorene-based materials makes them suitable for the active channel layer in OFETs. The tert-butyl groups can influence the thin-film morphology and intermolecular packing, which are critical for efficient charge transport. The bromine at the C9 position allows for the introduction of various side chains that can further tune the material's properties for either p-type, n-type, or ambipolar behavior.

Organic Light-Emitting Diodes (OLEDs): Fluorene derivatives are widely used as blue-emitting materials, host materials for phosphorescent emitters, and charge-transporting layers in OLEDs. The wide bandgap of the fluorene unit is advantageous for blue emission. The tert-butyl substituents can prevent aggregation-caused quenching of luminescence and improve the amorphous stability of the thin films, leading to longer device lifetimes.

Sensors: The fluorescence of fluorene derivatives can be sensitive to the presence of certain analytes, making them potential candidates for chemical and biological sensors. The functionalization at the 9-position of the this compound could be designed to introduce specific recognition sites for target molecules.

The table below summarizes the typical performance of various functionalized fluorene derivatives in these emerging technologies.

| Application Area | Derivative Function | Key Performance Metric | Reported Value Range |

| OFETs | p-type semiconductor | Hole Mobility (μh) | 10⁻³ - 1.5 cm²/Vs |

| OFETs | n-type semiconductor | Electron Mobility (μe) | 10⁻⁴ - 0.8 cm²/Vs |

| OLEDs | Blue Emitter | External Quantum Efficiency (EQE) | 5 - 12 % |

| OLEDs | Host Material | Power Efficiency | 20 - 60 lm/W |

Note: This table provides a general overview of the performance of various fluorene derivatives and is not specific to this compound. The actual performance would depend on the specific molecular engineering of the derivative.

Advanced Materials Characterization and Solid State Organization of Derivatives

Thin Film Morphological Investigations

The morphology of thin films, encompassing surface features and internal structure, is a primary determinant of the electronic properties of organic semiconductor devices. osti.gov For fluorene (B118485) derivatives, controlling the film morphology during deposition is essential for achieving high performance and reproducibility.

Surface Roughness and Homogeneity Analysis

The surface roughness of a thin film can significantly impact device performance by influencing charge injection and transport at interfaces. Atomic Force Microscopy (AFM) is a powerful tool for characterizing surface topography at the nanoscale, providing quantitative data on roughness parameters. oxinst.com For organic thin films, a low surface roughness is generally desirable to ensure uniform contact with subsequent layers and to minimize optical scattering, which can lead to higher transmittance. researchgate.net

Studies on various organic thin films show that surface roughness is influenced by deposition conditions, film thickness, and substrate properties. nih.govmdpi.com For instance, the rate of crystallization and the interaction energy between the deposited material and the substrate can dictate the final surface morphology. nih.gov Achieving homogeneous, smooth films is a key objective in the fabrication of multilayer devices like OLEDs, where well-defined interfaces are crucial for efficient operation. nih.gov

Microstructure and Grain Boundary Effects

Polycrystalline organic semiconductor films are composed of crystalline domains, or grains, separated by disordered regions known as grain boundaries. mdpi.com These boundaries are recognized as one of the most significant structural features affecting charge transport. mdpi.comuni-muenchen.de They disrupt the continuous pathways for charge carriers, acting as trapping sites and creating energetic barriers that impede carrier mobility and can degrade device stability. mdpi.comuni-muenchen.de

Crystalline Packing and Supramolecular Assembly

The arrangement of molecules in the solid state governs the electronic coupling between adjacent molecules, which is fundamental to charge transport. iaea.org Understanding the crystalline packing and supramolecular assembly provides insight into the structure-property relationships of these materials.

X-ray Diffraction (XRD) for Solid-State Structure

Single-crystal X-ray diffraction (XRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms and molecules within a crystal. iaea.org This analysis provides detailed information on molecular conformation, intermolecular distances, and packing motifs. While direct XRD data for derivatives of 9-Bromo-2,7-di-tert-butyl-9H-fluorene are not detailed in the provided sources, extensive studies on related 9,9-disubstituted fluorene derivatives offer valuable insights into their solid-state structures. iaea.orgmdpi.com

This table presents representative crystallographic data for a 9,9-disubstituted fluorene derivative, illustrating the type of information obtained from single-crystal XRD analysis. mdpi.com

Grazing incidence X-ray diffraction (GIXD) is another powerful technique used to probe the molecular arrangement in thin films, revealing how molecules orient themselves with respect to the substrate. nih.gov Studies on polyfluorene films, for instance, have shown that the polymer chains can form stacked sheets, with distinct periodicities both normal to and in the plane of the substrate surface. nih.gov

Correlation Between Film Morphology and Charge Transport

A strong correlation exists between the thin-film morphology of an organic semiconductor and its charge transport characteristics. osti.govresearchgate.netrsc.org High charge carrier mobility is typically achieved in films with a high degree of crystalline order, large grain sizes, and minimal defects at grain boundaries. mdpi.comresearchgate.net

The charge transport process in polycrystalline films is often limited by the grain boundaries, which act as barriers that carriers must overcome. mdpi.comuni-muenchen.de Consequently, the measured field-effect mobility in an OTFT often scales with the average grain size. aip.orgresearchgate.net Deposition parameters, such as substrate temperature, can be tuned to modify the film morphology and thereby control the mobility. researchgate.net For example, increasing the substrate temperature during vacuum deposition has been shown to increase the average grain size, leading to a significant increase in hole mobility in oligomeric semiconductor devices. researchgate.net Similarly, for solution-processed films, controlling the crystallization dynamics is essential for optimizing the morphology for efficient charge transport. mdpi.com

Solution Processability and Film Deposition Techniques

The ability to process materials from solution is a significant advantage for organic electronics, enabling low-cost, large-area manufacturing techniques like printing. pkusz.edu.cn Fluorene derivatives are often designed with solubilizing side chains, such as alkyl groups, to ensure they can be readily dissolved in common organic solvents for subsequent film deposition. fao.org

The choice of solvent and deposition technique plays a critical role in determining the final film quality and morphology. Common solution-based deposition methods include:

Spin-coating: A widely used laboratory technique for producing uniform thin films.

Drop-casting: A simple method where a solution is dropped onto a substrate and the solvent is allowed to evaporate slowly, which can promote the growth of large crystalline domains.

Inkjet printing: An additive manufacturing technique that allows for precise patterning of materials, reducing waste and enabling the fabrication of complex device architectures. pkusz.edu.cn

For OLEDs, all-solution processing is a key goal for reducing manufacturing costs. st-andrews.ac.uk This involves depositing each layer of the device, from the charge transport layers to the emissive layer, from solution without dissolving the underlying layers. nih.govst-andrews.ac.uk The careful selection of orthogonal solvents (where the solvent for one layer does not dissolve the layer beneath it) and the development of cross-linkable materials are important strategies to achieve fully solution-processed multilayer devices. st-andrews.ac.uk

Future Prospects and Research Challenges for 9 Bromo 2,7 Di Tert Butyl 9h Fluorene Chemistry

Rational Design of Next-Generation Fluorene-Based Materials

The rational design of novel materials derived from 9-Bromo-2,7-di-tert-butyl-9H-fluorene is a cornerstone for unlocking their full potential, particularly in the realm of organic light-emitting diodes (OLEDs). The core strategy revolves around the targeted modification of its molecular structure to fine-tune its electronic and photophysical properties. The bromine atom at the C9 position is a prime site for introducing various functional groups through cross-coupling reactions, enabling the creation of a diverse library of materials with tailored characteristics.

By strategically attaching electron-donating or electron-withdrawing moieties, it is possible to modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This, in turn, influences the charge injection and transport properties, as well as the emission color of the resulting materials. For instance, incorporating arylamine groups can enhance hole-transporting capabilities, while linking to electron-deficient heterocycles can improve electron transport.

The bulky tert-butyl groups at the C2 and C7 positions play a crucial role in ensuring good solubility in common organic solvents, which is essential for solution-based processing of large-area devices. Furthermore, these bulky substituents prevent close packing of the fluorene (B118485) units in the solid state, mitigating aggregation-caused quenching of fluorescence and enhancing the morphological stability of thin films. This combination of a tunable core and processability-enhancing side chains makes this compound an ideal platform for developing high-performance OLEDs with improved efficiency, color purity, and operational lifetime.

| Property | Influence of Rational Design | Target Application |

| HOMO/LUMO Energy Levels | Introduction of electron-donating/withdrawing groups | Optimized charge injection and transport in OLEDs |

| Emission Wavelength | Extension of π-conjugation, introduction of specific chromophores | Tunable emission from blue to red for full-color displays |

| Solubility | Presence of tert-butyl groups | Solution-processable materials for cost-effective device fabrication |

| Morphological Stability | Steric hindrance from tert-butyl groups | Long-lasting and reliable organic electronic devices |

Integration into Multi-Functional Hybrid Systems

The integration of this compound derivatives into multi-functional hybrid systems represents a promising avenue for the development of next-generation optoelectronic devices. These hybrid systems, which combine organic and inorganic components, can exhibit synergistic properties that surpass those of their individual constituents. The versatile chemistry of the brominated fluorene core allows for its incorporation into various hybrid architectures, including perovskite solar cells (PSCs) and organic-inorganic nanocomposites.

In the context of PSCs, fluorene-based molecules can serve as efficient hole-transporting materials (HTMs). rsc.org The tunable electronic properties of derivatives of this compound allow for precise energy level alignment with the perovskite absorber layer, facilitating efficient extraction of photogenerated holes and minimizing energy loss at the interface. rsc.org The hydrophobic nature of the bulky tert-butyl groups can also contribute to the stability of the perovskite layer by preventing moisture ingress, a critical factor for the long-term performance of PSCs. researchgate.net

Furthermore, the bromine atom on the fluorene core can act as an anchor to bind to the surface of inorganic nanoparticles, such as quantum dots or metal oxides. This covalent linkage enables the creation of stable organic-inorganic hybrid materials with tailored optical and electronic properties. For example, grafting fluorene derivatives onto quantum dots can lead to efficient energy transfer processes, which are beneficial for applications in light-emitting devices and sensors. Similarly, functionalizing metal oxide surfaces with these molecules can improve charge separation and transport in hybrid solar cells and photocatalytic systems.

| Hybrid System | Role of this compound Derivative | Potential Application |

| Perovskite Solar Cells | Hole-Transporting Material (HTM) | High-efficiency and stable solar energy conversion |

| Organic-Quantum Dot Nanocomposites | Surface Ligand and Energy Donor/Acceptor | Advanced light-emitting devices and biosensors |

| Organic-Metal Oxide Hybrids | Interfacial Modifier | Improved performance in hybrid solar cells and photocatalysis |

Advancements in Sustainable and Green Chemical Synthesis

The increasing demand for functional organic materials necessitates the development of sustainable and environmentally friendly synthetic methods. The principles of green chemistry are being actively applied to the synthesis of fluorene derivatives, including those based on this compound, to minimize waste, reduce energy consumption, and avoid the use of hazardous reagents.

Traditional synthetic routes often involve multi-step procedures with harsh reaction conditions and the use of toxic solvents and catalysts. Modern approaches focus on improving the efficiency and environmental footprint of these processes. For instance, advancements in catalytic cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, allow for the efficient formation of carbon-carbon and carbon-heteroatom bonds under milder conditions with lower catalyst loadings.

The use of alternative reaction media, such as water or bio-based solvents, is another key aspect of green synthesis. researchgate.net Furthermore, exploring photochemical and electrochemical methods can provide more energy-efficient and selective pathways for the synthesis and functionalization of fluorene derivatives. researchgate.net The development of one-pot or tandem reactions, where multiple synthetic steps are performed in a single reaction vessel, can significantly reduce the number of purification steps and the amount of solvent waste generated. These green chemistry approaches not only make the production of this compound-based materials more cost-effective but also align with the growing need for sustainable technologies.

| Green Chemistry Principle | Application in Fluorene Synthesis | Benefit |

| Atom Economy | One-pot and tandem reactions | Reduced waste and improved efficiency |

| Use of Safer Solvents | Reactions in water or bio-based solvents | Minimized environmental impact and improved safety |

| Energy Efficiency | Photochemical and microwave-assisted synthesis | Reduced energy consumption and faster reaction times |

| Catalysis | Use of highly efficient and recyclable catalysts | Lower catalyst loading and reduced metal contamination |

Addressing Long-Term Stability and Degradation Mechanisms

A critical challenge for the widespread application of organic electronic devices is their long-term operational stability. Materials based on this compound, like other organic semiconductors, are susceptible to degradation under the influence of oxygen, moisture, light, and heat. ktu.edu Understanding and mitigating these degradation pathways is crucial for enhancing the lifetime and reliability of devices incorporating these materials.

One of the primary degradation mechanisms in fluorene-based materials is photo-oxidation, which can lead to the formation of fluorenone defects. These defects act as exciton quenching sites and charge traps, leading to a decrease in luminescence efficiency and device performance. The C-Br bond at the 9-position can also be a site of photochemical instability, potentially leading to debromination and the formation of radical species that can further react and degrade the material. acs.org

Strategies to improve the long-term stability of materials derived from this compound include the encapsulation of devices to protect them from ambient conditions. From a molecular design perspective, introducing sterically hindering groups around the fluorene core can prevent the close approach of oxygen and other reactive species. Furthermore, the development of materials with higher glass transition temperatures and improved morphological stability can help to prevent degradation associated with thermal stress. Detailed spectroscopic and analytical studies are essential to elucidate the precise degradation mechanisms and to guide the rational design of more robust and stable fluorene-based materials.

| Degradation Factor | Mechanism | Mitigation Strategy |

| Oxygen and Light | Photo-oxidation to form fluorenone defects | Device encapsulation, molecular design with steric hindrance |

| Moisture | Electrochemical reactions and morphological changes | Use of hydrophobic side chains, improved encapsulation |

| Heat | Thermal decomposition and morphological instability | Synthesis of materials with high glass transition temperatures |

| Electrical Stress | Formation of charge traps and non-emissive species | Balanced charge transport, optimized device architecture |

Computational-Guided Material Discovery and Optimization

Computational chemistry has emerged as a powerful tool for accelerating the discovery and optimization of new organic materials. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can provide valuable insights into the electronic structure, photophysical properties, and charge transport characteristics of this compound and its derivatives. rsc.orgfao.org These computational methods allow for the in-silico screening of large libraries of virtual compounds, enabling the identification of promising candidates with desired properties before their synthesis.

DFT calculations can predict key parameters such as HOMO/LUMO energy levels, ionization potentials, and electron affinities, which are crucial for designing materials with efficient charge injection and transport. orgsyn.org TD-DFT can be used to simulate absorption and emission spectra, providing predictions of the color and efficiency of light-emitting materials. rsc.org Molecular dynamics simulations can offer insights into the solid-state packing and morphology of thin films, which are critical for charge transport and device stability.

More recently, machine learning (ML) has been integrated with computational chemistry to further accelerate the materials discovery process. By training ML models on existing experimental and computational data, it is possible to predict the properties of new molecules with high accuracy and at a fraction of the computational cost of traditional methods. This data-driven approach can identify complex structure-property relationships and guide the rational design of next-generation fluorene-based materials with optimized performance for a wide range of applications.

| Computational Method | Predicted Properties | Impact on Material Design |

| Density Functional Theory (DFT) | HOMO/LUMO energies, charge distribution | Optimization of charge injection and transport properties |

| Time-Dependent DFT (TD-DFT) | Absorption and emission spectra | Prediction of color and photoluminescence efficiency |

| Molecular Dynamics (MD) | Solid-state packing and film morphology | Understanding of charge transport and device stability |

| Machine Learning (ML) | High-throughput screening of properties | Accelerated discovery of novel high-performance materials |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.